Acetic acid, 2,2'-oxybis-, disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

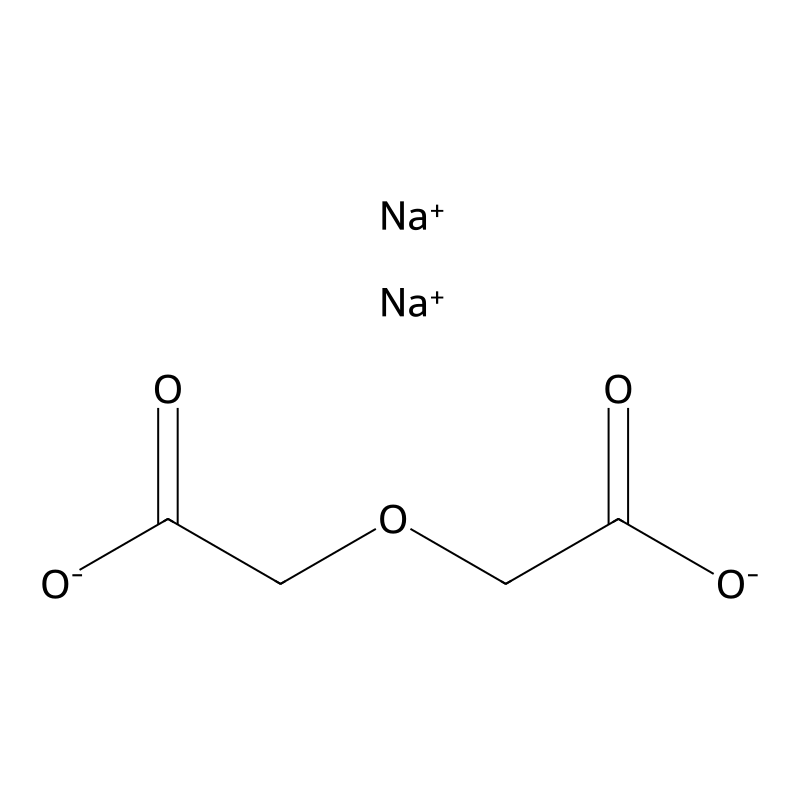

Acetic acid, 2,2'-oxybis-, disodium salt, commonly known as sodium diglycolate, is a chemical compound with the molecular formula C₄H₄Na₂O₅ and a CAS number of 35249-69-5. This compound is a salt formed from acetic acid and glycolic acid, characterized by two sodium ions associated with the oxybis structure. It is typically encountered as a white crystalline powder and is soluble in water, making it useful in various applications. The compound has a molar mass of approximately 178.05 g/mol and exhibits a melting point of around 150 °C .

- Deprotonation: In aqueous solutions, it can dissociate to release sodium ions and form glycolate ions.

- Esterification: It can react with alcohols to form esters, which are useful in various industrial applications.

- Neutralization: The compound can react with strong acids to form corresponding salts.

These reactions highlight its potential as a versatile reagent in organic synthesis.

Acetic acid, 2,2'-oxybis-, disodium salt has been studied for its biological properties, including its potential as an antimicrobial agent. Research indicates that it may exhibit inhibitory effects on certain bacterial strains, making it valuable in formulations aimed at preserving food or cosmetic products. Additionally, its role as a chelating agent allows it to bind metal ions, which can influence various biochemical pathways .

The synthesis of acetic acid, 2,2'-oxybis-, disodium salt can be achieved through several methods:

- Neutralization Reaction: Mixing acetic acid with sodium hydroxide or sodium carbonate leads to the formation of the disodium salt.

- Direct Synthesis: Reacting glycolic acid with sodium acetate under controlled conditions can yield the desired compound.

- Salt Formation: The compound can also be formed by reacting acetic anhydride with sodium hydroxide in the presence of water.

These methods allow for the production of the compound in varying scales for industrial applications.

Acetic acid, 2,2'-oxybis-, disodium salt has several applications across different fields:

- Cosmetics and Personal Care: Used as a stabilizer and preservative in formulations.

- Food Industry: Acts as a preservative due to its antimicrobial properties.

- Pharmaceuticals: Employed in drug formulations for its chelating properties.

- Agriculture: Utilized as an additive in fertilizers and pesticides to enhance nutrient uptake.

Its versatility makes it an important compound in both consumer products and industrial processes .

Interaction studies involving acetic acid, 2,2'-oxybis-, disodium salt focus on its compatibility with other compounds in formulations. Research indicates that it can enhance the solubility and stability of active ingredients in cosmetic and pharmaceutical products. Additionally, studies have shown that it may interact with metal ions, impacting the efficacy of certain formulations by improving bioavailability or stability .

Several compounds share structural similarities with acetic acid, 2,2'-oxybis-, disodium salt. Here are some notable ones:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Sodium Glycolate | 156-60-5 | Derived from glycolic acid; used in cosmetics |

| Disodium Ethylene Diamine Tetraacetic Acid | 139-33-3 | A chelating agent used in various applications |

| Sodium Acetate | 127-09-3 | Commonly used buffer; less complex structure |

Uniqueness

Acetic acid, 2,2'-oxybis-, disodium salt is unique due to its dual functionality as both a preservative and a chelating agent. Unlike sodium acetate or sodium glycolate, it offers enhanced stability and compatibility in diverse formulations due to its ability to interact favorably with both organic and inorganic substances .

This compound's multifaceted nature makes it an essential component in various industrial applications while also presenting opportunities for further research into its biological activities and potential new uses.